N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide
Description
The compound N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide features a tetrahydroquinoline (THQ) core modified at the 1-position with a 4-methoxybenzenesulfonyl group and at the 6-position with a 3-(4-methoxyphenyl)propanamide side chain (Fig. 1). This structural design is consistent with peptidomimetic scaffolds targeting opioid receptors, particularly the µ-opioid receptor (MOR), where substituents modulate receptor binding, efficacy, and selectivity .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5S/c1-32-22-9-5-19(6-10-22)7-16-26(29)27-21-8-15-25-20(18-21)4-3-17-28(25)34(30,31)24-13-11-23(33-2)12-14-24/h5-6,8-15,18H,3-4,7,16-17H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKBFKPSIFMFDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H24N2O5S
- Molecular Weight : 472.6 g/mol
- CAS Number : 946283-94-9
The biological activity of this compound is primarily linked to its interaction with various biological targets. Notably, it has been shown to influence:
- G Protein-Coupled Receptors (GPCRs) : The compound exhibits biased agonism at certain receptors, particularly affecting G_i protein activation while inhibiting β-arrestin recruitment .
- Matrix Metalloproteinases (MMPs) : It has been reported to modulate the activity of MMP-9 and MMP-13, which are crucial in extracellular matrix remodeling and have implications in cancer metastasis.
Biological Activity and Efficacy
Research indicates that this compound possesses significant biological activities that may be beneficial in treating various conditions:
Anticancer Activity
Studies have demonstrated that derivatives of tetrahydroquinoline compounds can inhibit cancer cell proliferation and induce apoptosis. The specific activity of this compound against specific cancer cell lines remains to be fully elucidated but suggests potential as an anticancer agent.
Autoimmune Disease Modulation
Recent findings suggest that related compounds targeting RORγt (retinoic acid receptor-related orphan receptor gamma t) can effectively treat autoimmune diseases like psoriasis and rheumatoid arthritis. The compound's structural analogs have shown improved bioavailability and efficacy in animal models .
Case Studies and Research Findings
- Study on Biased Agonism : A study highlighted the biased behavior of similar tetrahydroquinoline derivatives, showing potent activation of G_i proteins while inhibiting β-arrestin2 recruitment. This dual action suggests a unique mechanism that could be harnessed for therapeutic purposes .
- Evaluation in Autoimmune Models : In vivo studies indicated that certain derivatives exhibited superior bioavailability and therapeutic effects in mouse models of autoimmune diseases compared to existing treatments. This positions them as promising candidates for further clinical evaluation .
Data Summary Table
| Characteristic | Details |
|---|---|
| Molecular Formula | C23H24N2O5S |
| Molecular Weight | 472.6 g/mol |
| CAS Number | 946283-94-9 |
| Biological Targets | GPCRs, MMPs |
| Potential Applications | Cancer therapy, Autoimmune disease treatment |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the THQ Core
The pharmacological profile of THQ-based compounds is highly sensitive to substitutions at the 1- and 6-positions. Key analogs and their features are summarized in Table 1.
Table 1: Structural and Functional Comparison of THQ Derivatives
Key Observations:
- 1-Position Modifications : The target compound’s sulfonyl group is bulkier and more electron-withdrawing than acetyl (14d) or cyclobutanecarbonyl (4g) groups, which may alter receptor binding kinetics or metabolic stability .
- 6-Position Modifications : The 4-methoxyphenyl group in the target compound contrasts with hydroxy-phenyl analogs (e.g., 4g, 14d). Methoxy groups enhance lipophilicity and may reduce oxidative metabolism compared to hydroxyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
